molecular formula C6H6ClN3O2 B13149795 Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate

Cat. No.: B13149795
M. Wt: 187.58 g/mol
InChI Key: LYNMGBXHQBSWFQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Cyanuric chloride reacts with methylamine to form an intermediate.

    Step 2: The intermediate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:

  • Maintaining a controlled temperature and pH.
  • Using catalysts to enhance the reaction rate.
  • Employing purification techniques such as crystallization and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substituted triazines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Hydrolyzed products such as carboxylic acids.

Scientific Research Applications

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar chemical properties.

    4,6-Dimethoxy-1,3,5-triazine: Known for its use in peptide coupling reactions.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in organic synthesis.

Uniqueness: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate stands out due to its specific ester functionality, which allows for unique chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.

Biological Activity

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a member of the 1,3,5-triazine family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8ClN4O2
  • Molecular Weight : 202.62 g/mol

The presence of chlorine and methyl groups in the triazine ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This property is crucial for its application as an inhibitor in various biochemical pathways.

Key Mechanisms:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to different derivatives with potentially enhanced biological activity.
  • Enzyme Inhibition : Compounds in this class have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : The triazine core has demonstrated effectiveness against a range of bacterial and fungal pathogens.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, a derivative exhibited IC50 values of 0.20 µM against A549 (lung cancer) cells and 1.25 µM against MCF-7 (breast cancer) cells . The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.

Antimicrobial Activity

Triazine derivatives have also shown significant antimicrobial properties. Research indicates that this compound has effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : In a study involving human cancer cell lines (MCF-7 and HeLa), treatment with this compound resulted in significant apoptosis induction as evidenced by increased BAX expression and decreased Bcl-2 levels .
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy against multiple bacterial strains. The compound demonstrated a broad spectrum of activity with inhibition zones ranging from 19 mm to 30 mm depending on the strain tested .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (Lung Cancer)0.20 µM
MCF-7 (Breast Cancer)1.25 µM
AntimicrobialE. coliMIC = 40 µg/mL
S. aureusMIC = 50 µg/mL

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C6H6ClN3O2/c1-3-8-4(5(11)12-2)10-6(7)9-3/h1-2H3

InChI Key

LYNMGBXHQBSWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)Cl)C(=O)OC

Origin of Product

United States

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